3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

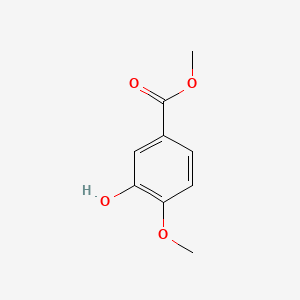

“3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid” is a compound with the molecular formula C12H17NO4 . It is a derivative of β-Amino Acids .

Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (-NH2) and a carboxylic acid group (-COOH) on the same carbon, making it an α-amino acid. The side chain contains a phenyl ring substituted with ethoxy and methoxy groups .Applications De Recherche Scientifique

Medicine: Therapeutic Agent Synthesis

This compound shows potential in the synthesis of therapeutic agents. Its structure, featuring both amino and carboxylic acid functional groups, makes it a versatile building block for designing drugs with specific pharmacological properties . For instance, it could be used to create novel compounds that target specific receptors or enzymes within the body.

Biotechnology: Protein Engineering

In biotechnology, this amino acid derivative could be utilized in protein engineering. By incorporating it into peptides, researchers can study the effects of its unique side chain on protein structure and function. This can lead to the development of proteins with new or enhanced capabilities, such as increased stability or altered binding affinity .

Pharmacology: Pharmaceutical Intermediates

The compound serves as a valuable intermediate in pharmaceutical manufacturing. Its ability to undergo various chemical reactions allows for the creation of a wide range of pharmacologically active molecules. This versatility is crucial for the development of new medications and the improvement of existing ones .

Organic Synthesis: Chemical Precursor

Organic chemists can employ 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid as a precursor in the synthesis of complex organic molecules. Its reactive groups enable it to participate in condensation reactions, which are fundamental in building larger, more complex structures .

Material Science: Advanced Material Development

In material science, the compound’s unique properties could be harnessed to develop advanced materials. For example, its incorporation into polymers may result in materials with novel properties, such as enhanced durability or specific interaction with light or other forms of energy .

Analytical Chemistry: Chromatography Standards

Lastly, in analytical chemistry, this compound could be used as a standard in chromatographic analysis due to its distinct chemical signature. It can help in calibrating instruments or as a reference compound in the quantification of complex mixtures .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQCVSLHXUMLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399341 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

CAS RN |

201408-36-8 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)